5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidinone core modified with a 4-methylbenzyl group at position 3 and a 3-methylphenyl-substituted 1,2,4-oxadiazole at position 4.
Properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methyl]-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-7-9-17(10-8-14)12-28-13-25-23-19(24(28)29)16(3)20(31-23)22-26-21(27-30-22)18-6-4-5-15(2)11-18/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDMMBMZRXWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: CHNOS
- Molecular Weight: 428.5 g/mol
- CAS Number: 1326916-12-4
Structure
The structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of multiple functional groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related thieno[2,3-d]pyrimidine derivative was shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research into thieno[2,3-d]pyrimidines has revealed their potential as anticancer agents. The presence of oxadiazole moieties is often associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine induced apoptosis in human cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Compounds targeting specific enzymes involved in cell signaling pathways.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
- Modulation of Immune Responses: Alteration of cytokine production and immune cell activation.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Scientific Research Applications
It appears that information regarding the applications of "5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one" is limited within the provided search results. However, based on the available data, we can infer potential applications from the properties of similar compounds.
Potential Applications Based on Structural Similarities
- Antimicrobial Activity:
- The search results indicate that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. Compounds with structural similarities have demonstrated activity against Mycobacterium tuberculosis, with reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
- Anticancer Properties:
- Modifications in the structure of pyrazolo[4,3-d]pyrimidines can enhance selectivity and potency against various cancer cell lines. Docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Antimicrobial and Structure-Activity Relationship:
- 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives have demonstrated good to moderate antimicrobial activities . Derivatives treated with 6-aminothiouracil to afford 2,3-dihydropyrido [2,3-d] pyrimidine-4-one derivatives increased antimicrobial activity . Investigations showed significant inhibitory effects against bacteria, with the majority of compounds having MIC values of 4–20 μmol L–1 .
Related Research
- Other pyrimidine derivatives have been synthesized and analyzed for antibacterial and antifungal activities. The structure-activity studies indicated that the newly synthesized compounds exhibited varying degrees of microbial inhibition depending on the nature of the hydrazide fragment . The antimicrobial activity within the same series depends on the nature of the substituent attached to the benzene ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 6 of the thieno[2,3-d]pyrimidinone scaffold:
*Calculated based on molecular formula (C₂₃H₂₀N₄O₂S).
Key Observations:
- Substituent Effects on Bioactivity: The 4-methylbenzyl group at position 3 (target compound) is structurally similar to the 3-p-methylbenzyl derivative in , which demonstrated enhanced antifungal activity against Candida albicans compared to non-methylated benzyl analogs .
Oxadiazole Modifications :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
